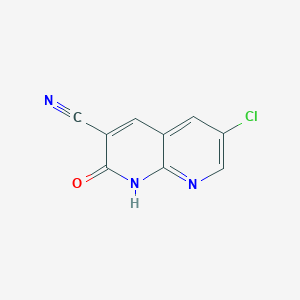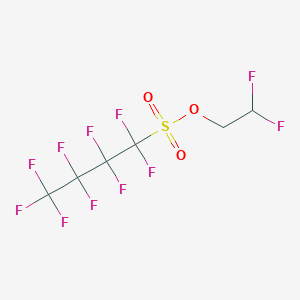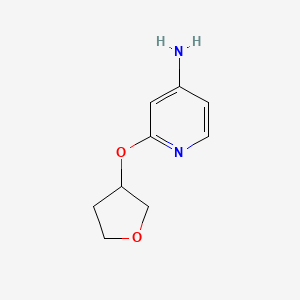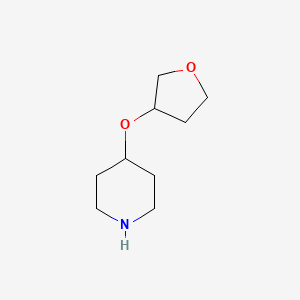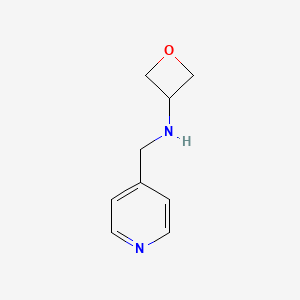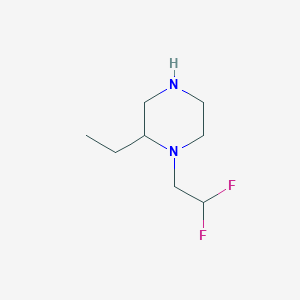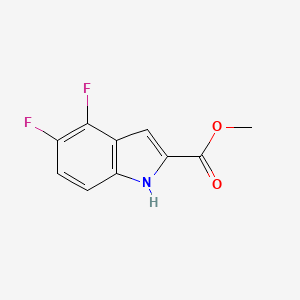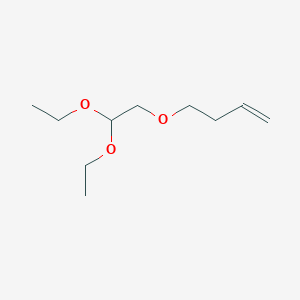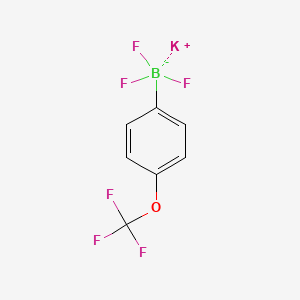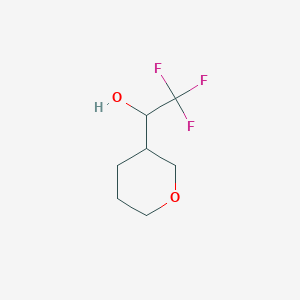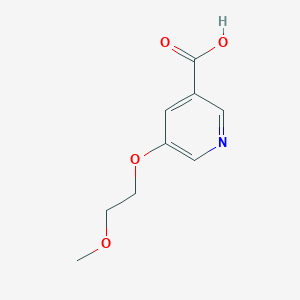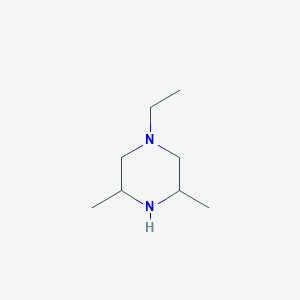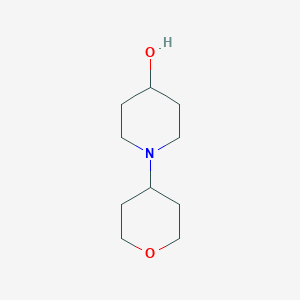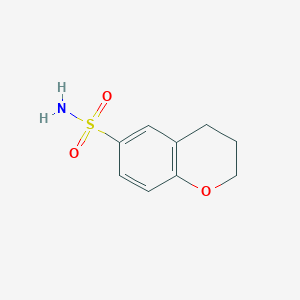
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Vue d'ensemble
Description
3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a chemical compound with the CAS Number: 1343785-39-6 . It has a molecular weight of 213.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chromanesulfonamide . The InChI code is 1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.26 . It is a powder at room temperature .Applications De Recherche Scientifique
- 3,4-Dihydro-2H-1-benzopyran is a chemical compound with the formula C9H10O . It’s used in various chemical reactions .
- N-heterocyclic carbenes (NHCs) have been used as organocatalysts in the production of numerous 3,4-dihydropyran-2-ones and related derivatives . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .
- A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was prepared via palladium-mediated cross-coupling reactions . Some of these compounds showed high affinity for 5-HT1A and 5-HT7 receptors .
- The biological significance of benzopyran-4-ones as cytotoxic agents against multi-drug resistant cancer cell lines and isoxazoles as anti-inflammatory agents in cellular assays prompted the design and synthesis of their hybrid compounds . These compounds were tested for their antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
Chemistry and Organic Synthesis
Pharmaceutical Research
- 2H-1-Benzopyran, 3,4-dihydro- is a chemical compound with the formula C9H10O . It’s used in various chemical reactions . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
- In recent years, N-heterocyclic carbenes (NHC) have gained recognition as versatile molecules capable of acting as organocatalysts in various reactions . This organocatalytic activation has enabled the production of numerous 3,4-dihydropyran-2-ones and related derivatives . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions .
- Trolox, a derivative of 3,4-dihydro-2H-1-benzopyran, is commonly used as a standard or positive control in antioxidant assays . In addition, trolox is used to assess the role of oxidative injury in processes like neuronal cell death and aging .
- 3,4-Dihydropyran-2-ones have become increasingly popular due to their biological activity , presence in various pharmaceutical products , and usefulness in organic synthesis . These compounds provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others , making them a subject of significant interest in natural product extraction and novel synthesis .
Chemical Properties and Applications
Organocatalysis
Antioxidant Assays
Pharmaceutical Products
- 2H-1-Benzopyran, 3,4-dihydro- is a chemical compound with the formula C9H10O . It’s used in various chemical reactions . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
- In recent years, N-heterocyclic carbenes (NHC) have gained recognition as versatile molecules capable of acting as organocatalysts in various reactions . This organocatalytic activation has enabled the production of numerous 3,4-dihydropyran-2-ones and related derivatives . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions .
- Trolox, a derivative of 3,4-dihydro-2H-1-benzopyran, is commonly used as a standard or positive control in antioxidant assays . In addition, trolox is used to assess the role of oxidative injury in processes like neuronal cell death and aging .
- 3,4-Dihydropyran-2-ones have become increasingly popular due to their biological activity , presence in various pharmaceutical products , and usefulness in organic synthesis . These compounds provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others , making them a subject of significant interest in natural product extraction and novel synthesis .
Chemical Properties and Applications
Organocatalysis
Antioxidant Assays
Pharmaceutical Products
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLIFDXUTNJPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



